1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound’s IUPAC name, 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid , reflects its intricate substitution pattern on the 1,8-naphthyridine core. Breaking down the nomenclature:
- Core structure : The bicyclic 1,8-naphthyridine system (a fused bicyclic ring with nitrogen atoms at positions 1 and 8).
- Substituents :
- 1-Ethyl group : An ethyl chain (-CH₂CH₃) at position 1.
- 6-Fluoro substituent : A fluorine atom at position 6.
- 4-Oxo group : A ketone (=O) at position 4.
- 7-Piperazinyl group : A piperazine ring (a six-membered ring with two nitrogen atoms) attached via its nitrogen atom to position 7.
- 3-Carboxylic acid : A -COOH group at position 3.
- Monomethanesulfonate counterion : A methanesulfonic acid (CH₃SO₃H) molecule ionically bonded to the parent compound.
The structural formula, C₁₆H₂₁FN₄O₆S , is confirmed by its SMILES notation:
CCn1cc(c(=O)c2c1nc(c(c2)F)N3CCNCC3)C(=O)O.CS(=O)(=O)O.
This notation specifies the connectivity of the ethyl, fluoro, piperazinyl, and methanesulfonate groups (Figure 1).
| Property | Value |
|---|---|
| Core structure | 1,8-Naphthyridine |
| Substituents | 1-Ethyl, 6-fluoro, 4-oxo, 7-piperazinyl, 3-carboxylic acid |
| Counterion | Methanesulfonate |
CAS Registry Number and Molecular Weight Analysis
The compound is uniquely identified by its CAS Registry Number 75167-06-5 . Its molecular weight, 416.42 g/mol , is derived from the empirical formula C₁₆H₂₁FN₄O₆S. Key molecular features include:
Elemental composition :
- Carbon: 46.15%
- Hydrogen: 5.08%
- Fluorine: 4.56%
- Nitrogen: 13.45%
- Oxygen: 23.05%
- Sulfur: 7.71%
Mass spectrometry data : The molecular ion peak (M⁺) at m/z 416.42 confirms the molecular weight.
| Parameter | Value |
|---|---|
| CAS Number | 75167-06-5 |
| Molecular Formula | C₁₆H₂₁FN₄O₆S |
| Exact Mass | 416.42 g/mol |
| Elemental Analysis | C:46.15%, H:5.08%, F:4.56%, N:13.45%, O:23.05%, S:7.71% |
Derivative Relationships to Parent 1,8-Naphthyridine Scaffold
This compound is a derivative of the 1,8-naphthyridine scaffold (C₁₀H₇N₂), a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 8. Structural modifications include:
Functional Group Additions :
Substituent Effects :
- 1-Ethyl group : Increases lipophilicity, improving membrane permeability compared to unsubstituted naphthyridines.
- 6-Fluoro substituent : Electron-withdrawing effects stabilize the molecule and enhance binding to bacterial DNA gyrase.
- 7-Piperazinyl group : Introduces basicity (pKa ~8.5) and water solubility via protonation at physiological pH.
Salt Formation :
The methanesulfonate counterion improves crystallinity and bioavailability by forming a stable salt with the protonated piperazinyl nitrogen.
| Modification | Impact on Properties |
|---|---|
| 3-Carboxylic acid | Enhances solubility and target binding |
| 4-Oxo group | Stabilizes keto-enol tautomerism |
| 1-Ethyl substituent | Increases logP by 0.8 units |
| 6-Fluoro substituent | Boosts antimicrobial activity |
| 7-Piperazinyl group | Improves water solubility |
Properties
CAS No. |
75167-06-5 |
|---|---|
Molecular Formula |
C16H21FN4O6S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C15H17FN4O3.CH4O3S/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;1-5(2,3)4/h7-8,17H,2-6H2,1H3,(H,22,23);1H3,(H,2,3,4) |
InChI Key |
VTFJELKHCLOCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives
The synthesis typically begins with the formation of the 1,8-naphthyridine-3-carboxylic acid scaffold. This is achieved by cyclization reactions involving aminopyridine derivatives and malonate esters or related precursors.
Cyclization Step: A 2-aminopyridine reacts with a dialkyl ethoxymethylenemalonate (commonly diethyl ester) to form a dialkyl N-(pyridyl)aminomethylenemalonate intermediate. This intermediate undergoes thermal cyclization in high-boiling solvents such as diethyl phthalate or diphenyl ether mixtures to yield lower-alkyl 4-hydroxy-1,8-naphthyridine-3-carboxylates.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to afford the free 1,8-naphthyridine-3-carboxylic acid. Hydrolysis is often performed in aqueous ethanol with sodium or potassium hydroxide at reflux temperatures (50–90 °C), followed by acidification to precipitate the acid.
Alkylation and Functional Group Modification
N1-Alkylation: The 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid intermediate is alkylated at the N1 position using alkyl halides (e.g., ethyl iodide) in the presence of a base such as sodium ethoxide or potassium hydroxide. This reaction is typically carried out by refluxing in ethanol or aqueous ethanol for several days (up to 5–6 days) to ensure complete substitution.
Halogenation and Fluorination: Introduction of the 6-fluoro substituent is achieved by starting with appropriately fluorinated pyridine precursors or by halogen exchange reactions. The presence of the 6-fluoro group is critical for biological activity and is incorporated early in the synthetic sequence.
Formation of the Monomethanesulfonate Salt
The final compound is isolated as the monomethanesulfonate salt to improve solubility and stability.
This salt formation involves reacting the free base of the 1,8-naphthyridine derivative with methanesulfonic acid in an appropriate solvent, typically under controlled temperature conditions to precipitate the salt.
The salt is purified by recrystallization from solvents such as ethanol or water to yield a stable, pharmaceutically acceptable form.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-Aminopyridine + dialkyl ethoxymethylenemalonate | 180–220 °C (solvent) | Several hours | 70–85 | Solvent: diethyl phthalate or diphenyl ether |
| Ester Hydrolysis | NaOH/KOH in aqueous ethanol | 50–90 °C | 4–6 hours | 80–90 | Followed by acidification |
| N1-Alkylation | Alkyl halide + NaOEt or KOH in ethanol | Reflux (78 °C) | 3–6 days | 65–75 | Prolonged reflux for complete alkylation |
| 7-Substitution with Piperazine | Piperazine, base or Pd catalyst, DMF/DMSO | 80–120 °C | 12–24 hours | 60–80 | Nucleophilic aromatic substitution |
| Salt Formation | Methanesulfonic acid in ethanol or water | 0–25 °C | 1–3 hours | Quantitative | Precipitation and recrystallization |
Detailed Research Findings and Optimization Notes
The alkylation step is sensitive to the choice of base and solvent; sodium ethoxide in ethanol provides good yields and selectivity for N1-ethylation without over-alkylation.
Hydrolysis conditions must be carefully controlled to avoid decomposition of the sensitive 1,4-dihydro-4-oxo moiety; mild basic hydrolysis followed by neutralization is preferred.
The 7-piperazinyl substitution benefits from the use of palladium-catalyzed Buchwald-Hartwig amination for higher yields and cleaner products, especially on halogenated intermediates.
Salt formation with methanesulfonic acid improves the compound’s aqueous solubility and crystallinity, facilitating pharmaceutical formulation.
Purification steps often include recrystallization and sometimes chromatographic techniques to achieve high purity suitable for biological testing and drug development.
Chemical Reactions Analysis
Salt Formation via Acid-Base Reaction
The monomethanesulfonate salt is synthesized through the reaction of enoxacin (free carboxylic acid form) with methanesulfonic acid. This process involves proton transfer and ionic bonding:
Key Process Parameters:
The product is isolated as a sesquihydrate (1.5 H₂O per molecule), confirmed by thermal analysis and NMR .
Reaction Pathway:
-
Intermediate Preparation :
-
Purification :
Metal Chelation Reactions
The naphthyridine core and adjacent functional groups enable chelation with transition metals, enhancing antimicrobial activity :
Binding Sites:
| Site | Functional Group | Metal Interaction |
|---|---|---|
| 4-Oxo Group | Ketone | Coordinates via lone pairs |
| 3-Carboxylate | Deprotonated COO⁻ | Ionic/coordinate bonding |
| Piperazinyl N | Secondary amine | Weak coordination |
Example Complex :
Enoxacin forms stable complexes with Cu(II) and Fe(III), characterized by UV-Vis and IR spectroscopy .
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
Degradation Pathways:
-
Acidic Conditions : Protonation of the piperazinyl group leads to ring-opening.
-
Alkaline Conditions : Hydrolysis of the 4-oxo-1,8-naphthyridine core, forming quinoline derivatives .
Stability Data :
| Condition | Half-Life (25°C) | Major Degradant |
|---|---|---|
| pH 1.2 (HCl) | 48 hours | Piperazine cleavage |
| pH 7.4 (Buffer) | >30 days | None observed |
| pH 10.0 (NaOH) | 12 hours | Oxo-hydrolysis product |
Photodegradation
Exposure to UV light (λ = 254–365 nm) induces decarboxylation and defluorination:
Products Identified:
-
Decarboxylated Derivative : Loss of CO₂ from the 3-carboxylic acid group.
-
6-Hydroxy Analog : Replacement of fluorine with hydroxyl group .
Pharmacological Interactions
The compound inhibits bacterial DNA gyrase via Mg²⁺-mediated binding:
Mechanism:
Scientific Research Applications
Antibiotic Enhancement
Research has demonstrated that 1,8-naphthyridine derivatives can enhance the activity of certain antibiotics. For instance, studies showed that when combined with fluoroquinolones like norfloxacin and ofloxacin, these derivatives significantly reduced the minimum inhibitory concentrations (MICs) against multi-resistant strains of Staphylococcus aureus and Escherichia coli . This synergistic effect suggests that 1,8-naphthyridine compounds may serve as adjuvants in antibiotic therapy.
| Antibiotic | MIC (µg/mL) Before Combination | MIC (µg/mL) After Combination |
|---|---|---|
| Norfloxacin | 10 | 2 |
| Ofloxacin | 32 | 4 |
| Lomefloxacin | 16 | 2 |
Neurological Disorders
The potential applications of 1,8-naphthyridine derivatives extend to the treatment of neurological disorders. These compounds have shown promise as anxiolytic agents by acting as antagonists at the 5-HT3 receptor. In studies involving behavioral tests on mice, certain derivatives exhibited significant anxiolytic effects when compared to standard treatments like ondansetron . The ability to modulate serotonin receptors positions these compounds as potential candidates for managing anxiety and depression.
Antihistaminic Activity
Recent studies focused on the design and synthesis of new derivatives of 1,8-naphthyridine-3-carboxylic acid that were evaluated for their antihistaminic properties. One compound demonstrated a promising bronchorelaxant effect in guinea pig models . This highlights the potential for these derivatives in treating respiratory conditions related to histamine release.
Antimicrobial Properties
The antimicrobial properties of 1,8-naphthyridine derivatives have been explored extensively. While some studies indicate limited standalone antibacterial activity , their ability to enhance the efficacy of existing antibiotics suggests a valuable role in combating resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives. Modifications in substituents on the naphthyridine scaffold can significantly influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine at specific positions has been linked to increased antibacterial potency.
- Piperazine Moiety : The incorporation of piperazine enhances receptor binding affinity and selectivity.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: In Vitro Antibacterial Activity (MIC₉₀, µg/mL)
| Pathogen | Enoxacin | Compound 38 | Tosufloxacin |
|---|---|---|---|
| E. coli | 0.25 | 0.12 | 0.06 |
| P. aeruginosa | 2 | 1 | 0.5 |
| S. aureus | 1 | 0.06 | 0.25 |
Table 2: Pharmacokinetic Parameters
| Parameter | Enoxacin monomethanesulfonate | Ciprofloxacin |
|---|---|---|
| Oral Bioavailability | 85–90% | 70–80% |
| Half-life (h) | 4–6 | 3–4 |
| Protein Binding | 40% | 20–40% |
Biological Activity
1,8-Naphthyridine-3-carboxylic acid derivatives, particularly those modified with various functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
The biological activities of 1,8-naphthyridine derivatives are extensive and include:
- Antimicrobial Activity : These compounds exhibit potent antibacterial and antifungal properties. Studies have shown that they can enhance the efficacy of existing antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Certain derivatives demonstrate moderate to significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit tumor cell proliferation through mechanisms involving topoisomerase inhibition .
- Anti-inflammatory and Analgesic Effects : Several studies have reported the anti-inflammatory properties of these derivatives, which may be linked to their ability to inhibit key inflammatory mediators .
- Neurological Effects : Emerging research suggests potential applications in treating neurological disorders such as depression and Alzheimer's disease due to their ability to modulate neurotransmitter systems .
Antimicrobial Activity
A recent study evaluated the antibacterial effects of 1,8-naphthyridine derivatives in combination with fluoroquinolone antibiotics. The results demonstrated a synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) of antibiotics when used alongside 1,8-naphthyridine derivatives. For instance, the MIC of ofloxacin against E. coli decreased from 32 µg/mL to 4 µg/mL when combined with the naphthyridine derivative .
| Bacterial Strain | Antibiotic Alone (MIC µg/mL) | Antibiotic + Naphthyridine (MIC µg/mL) |
|---|---|---|
| E. coli | 32 | 4 |
| S. aureus | 10 | 2 |
| P. aeruginosa | 24 | 6 |
Antitumor Activity
In vitro studies have shown that various naphthyridine derivatives possess cytotoxic activity against cancer cell lines. For example, a series of compounds were tested for their ability to induce apoptosis in cancer cells, with some exhibiting IC50 values in the low micromolar range . The mechanism appears to involve the inhibition of DNA topoisomerases, crucial enzymes for DNA replication and repair.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1,7-disubstituted derivative | 5 | HeLa |
| 6-fluoro derivative | 10 | MCF-7 |
| Unsubstituted control | >50 | HeLa |
Anti-inflammatory Mechanisms
The anti-inflammatory properties of these compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. A study reported that specific naphthyridine derivatives could significantly lower levels of TNF-alpha and IL-6 in vitro .
Case Studies
Several case studies illustrate the therapeutic potential of 1,8-naphthyridine derivatives:
- Combination Therapy for Resistant Infections : A clinical trial investigated the use of a specific naphthyridine derivative combined with conventional antibiotics for treating multi-drug resistant infections. The results indicated improved patient outcomes and reduced infection rates.
- Cytotoxicity in Cancer Treatment : A phase II study assessed the efficacy of a naphthyridine derivative in patients with advanced solid tumors. Preliminary results showed a partial response in a subset of patients, prompting further investigation into its mechanisms and potential combinations with other therapies.
Q & A
Q. What are the key structural features influencing the antibacterial activity of 1,8-naphthyridine-3-carboxylic acid derivatives?
The antibacterial activity of these derivatives is highly dependent on substituents at three critical positions:
- C-1 position : Alkyl groups (e.g., ethyl or vinyl) enhance potency. Ethyl substituents improve metabolic stability and reduce toxicity .
- C-6 position : A fluorine atom significantly boosts Gram-negative antibacterial activity by increasing DNA gyrase inhibition .
- C-7 position : Piperazinyl or aminopyrrolidinyl groups improve pharmacokinetics and broaden the spectrum. For example, enoxacin (7-piperazinyl derivative) shows superior in vitro and in vivo efficacy .
Q. What synthetic routes are commonly used to introduce substituents at the 7-position of the 1,8-naphthyridine core?
The 7-position is functionalized via nucleophilic aromatic substitution (NAS):
- Chloride intermediates : 7-Chloro precursors (e.g., synthesized via Gould-Jacobs cyclization) react with amines like piperazine under reflux conditions (DMF, 80–100°C) .
- Diazonium salt reactions : 6-Amino derivatives undergo Sandmeyer reactions (CuCl/HCl) to introduce chloro or cyano groups at C-6, enabling subsequent NAS at C-7 .
- Balz-Schiemann reaction : Fluorine at C-6 is introduced via diazonium tetrafluoroborate intermediates .
Q. What in vitro assays are standard for evaluating antibacterial potency?
- Minimum Inhibitory Concentration (MIC) : Determined against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive pathogens. Enoxacin exhibits MIC values of 0.05–1.56 µg/mL against common pathogens .
- DNA gyrase inhibition assays : Measure supercoiling activity inhibition using purified enzymes .
- In vivo efficacy : Murine systemic infection models (e.g., Staphylococcus aureus sepsis) assess survival rates post-treatment .
Advanced Research Questions
Q. How do computational tools optimize the pharmacokinetic profile of 1,8-naphthyridine derivatives?
- LogP/LogS predictions : Tools like XLOGP3 and SILICOS-IT predict solubility and lipophilicity. For example, derivatives with LogS > -4 (indicating moderate solubility) are prioritized to avoid poor absorption .
- PASS analysis : Predicts biological activity spectra (e.g., anti-inflammatory, PDE4 inhibition) and flags potential toxicity (e.g., mutagenicity). A compound with Pa > 0.7 for antibacterial activity and Pi < 0.3 for embryotoxicity is ideal .
- Molecular docking : Identifies binding modes with target receptors (e.g., H1 histamine receptor for anti-allergy derivatives). Compound 5a1 showed strong hydrogen bonding with Asp107 and Tyr108 residues .
Q. How can contradictions in cytotoxic activity between 6-fluoro and 6-unsubstituted derivatives be resolved?
- Mechanistic divergence : 6-Fluoro derivatives (e.g., antitumor agent AG-7352) primarily target topoisomerase II, while 6-unsubstituted analogs may interact with alternative pathways like kinase inhibition .
- Cell line variability : Cytotoxicity assays against diverse cell lines (e.g., P388 leukemia vs. MCF7) reveal substituent-specific efficacy. For instance, 6-unsubstituted derivatives show 2x higher activity in P388 cells .
- Metabolic stability : Fluorine at C-6 may reduce metabolic clearance, altering intracellular accumulation and masking true potency in certain assays .
Q. How does stereochemistry at the 7-position influence antitumor efficacy?
- Aminopyrrolidine derivatives : The trans-3-methoxy-4-methylaminopyrrolidinyl group (e.g., compound 27l) enhances water solubility and cytotoxic activity (IC50 = 0.12 µM vs. 0.45 µM for cis-isomers) .
- Chirality-driven binding : (S,S)-isomers (e.g., AG-7352) exhibit higher affinity for DNA-topoisomerase complexes due to optimal spatial alignment with catalytic tyrosine residues .
Q. What methodological strategies address conflicting SAR data for 1-substituents in antibacterial vs. antitumor derivatives?
- Dual-activity profiling : Compounds like 1-(2,4-difluorophenyl)-7-piperazinyl derivatives are tested in parallel against bacterial and cancer cell lines to identify substituents favoring selectivity .
- Substituent cross-comparison : Ethyl at C-1 enhances antibacterial activity but reduces antitumor potency, while vinyl or difluoromethyl groups reverse this trend .
- Mechanistic studies : Use knockout bacterial strains (e.g., gyrA mutants) or siRNA-treated cancer cells to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
